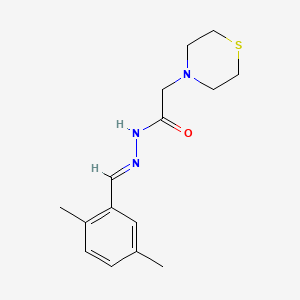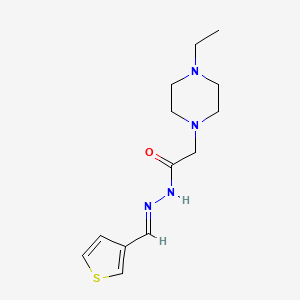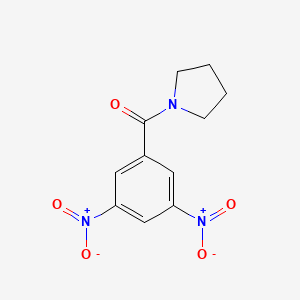
1-(3,5-dinitrobenzoyl)pyrrolidine
Overview
Description
“1-(3,5-dinitrobenzoyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a 3,5-dinitrobenzoyl group, which is derived from 3,5-dinitrobenzoic acid . This acid is an organic chemical that is used as a corrosion inhibitor and in photography . It is also used by chemists to identify alcohol components in esters .
Molecular Structure Analysis
The molecular structure of “1-(3,5-dinitrobenzoyl)pyrrolidine” would consist of a pyrrolidine ring attached to a 3,5-dinitrobenzoyl group. The exact structure would depend on the specific positions of these groups on the molecule .Scientific Research Applications
Supramolecular Assemblies
- Pyridine Mediated Supramolecular Assemblies : The molecular assemblies of pyridine adducts, including 3,5-dinitrobenzoic acid, demonstrate significant structural diversity, which can have implications in material science and molecular engineering (Arora, Prakashareddy, & Pedireddi, 2005).
Metal Complexes and Structural Diversity
- Cd(II) and Zn(II) Complexes : The formation of Cd(II) and Zn(II) complexes with 3,5-dinitrobenzoic acid offers insights into the structural diversity and non-covalent interactions of these complexes, useful in inorganic and coordination chemistry (Roy et al., 2016).
Asymmetric Synthesis
- Organocatalyzed 1,3-Dipolar Cycloaddition Reaction : This reaction involving 3,5-dinitrobenzoic acid is critical in the asymmetric synthesis of α-trifluoromethyl pyrrolidines, which has applications in pharmaceutical and synthetic organic chemistry (Dong et al., 2017).
Electrochemical and Optical Properties
- Electrochromic and Fluorescent Nitrobenzoyl Polypyrrole Derivatives : The synthesis of new nitrobenzoyl pyrrole derivatives, including 3,5-dinitrobenzoyl, and their polymerization demonstrate significant optical and electrochemical properties, relevant in material science and electronics (Coelho et al., 2014).
Nonlinear Optical Crystal Studies
- Nonlinear Optical Crystal : The study of 2-hydroxy pyridinium 3,5-dinitrobenzoate for nonlinear optical properties suggests potential applications in opto-electronic devices (Sathya, Dhamodharan, & Dhandapani, 2017).
Activation ofInert Compounds
- Activation of Polarographically Inactive Compounds : The reaction of drugs with 3,5-dinitrobenzoic acid anhydride under catalysis of pyridine derivatives indicates its utility in the characterization and activation of compounds in analytical chemistry (Köhler & Oelschläger, 2002).
Non-Covalent Interactions in Crystal Structures
- Crystal Structure Studies : The investigation of various crystal structures involving 3,5-dinitrobenzoic acid highlights its role in studying non-covalent interactions and molecular packing, contributing to crystallography and materials science (Vasconcelos et al., 2006).
Polyamides with Enhanced Properties
- Novel Cardo Polyamides : The preparation of novel cardo polyamides using 3,5-dinitrobenzoyl chloride leads to materials with high thermal stability, flame retardancy, and improved solubility, relevant in polymer science and materials engineering (Mehdipour‐Ataei & Babanzadeh, 2020).
Solvating Agents for NMR Analysis
- Enantioselective Recognition in NMR : The use of 3,5-dinitrobenzoyl-derived agents for NMR analysis of protected amines demonstrates their utility in enantioselective recognition, important in analytical and organic chemistry (Iwaniuk & Wolf, 2010).
Proton Transfer Mechanisms
- Hydrogen Bonding and Proton Transfer : The study of proton transfer in strong OHN intermolecular hydrogen bonds involving 3,5-dinitrobenzoic acid contributes to the understanding of molecular interactions in chemical and physical processes (Majerz & Gutmann, 2011).
properties
IUPAC Name |
(3,5-dinitrophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c15-11(12-3-1-2-4-12)8-5-9(13(16)17)7-10(6-8)14(18)19/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCQSDOXGBBUPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dinitrobenzoyl)pyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



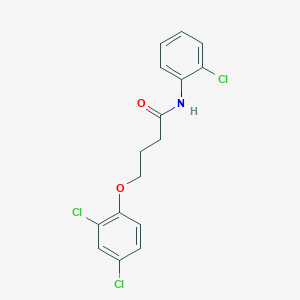
![N'-[(5-bromo-2-thienyl)methylene]-4-methoxybenzohydrazide](/img/structure/B3837124.png)
![[(3-allyl-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-3,4,5,6,7,8-hexahydro-2-quinolinyl)thio]acetic acid](/img/structure/B3837128.png)
![2-[5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylpentanoic acid](/img/structure/B3837134.png)

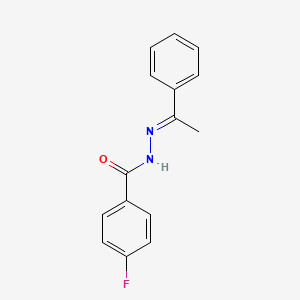
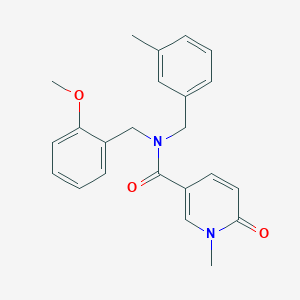
![(4-chloro-3-nitrobenzylidene)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B3837161.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,4-dihydroxybenzohydrazide](/img/structure/B3837163.png)
![4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B3837164.png)
![1-(1-adamantyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanol dihydrochloride](/img/structure/B3837165.png)

